

Combination Index Analysis for MI-503: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-cancer agent **MI-503** in combination with other therapeutic compounds. It offers a comparative overview of its synergistic effects, supported by quantitative data and detailed experimental protocols.

MI-503 is a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain types of cancer, particularly acute myeloid leukemia (AML) with MLL rearrangements and hepatocellular carcinoma (HCC).[1][2][3] By disrupting this protein-protein interaction, **MI-503** effectively downregulates the expression of key oncogenes such as HOXA9, MEIS1, and PEG10, leading to cell differentiation and inhibition of tumor growth.[1][2][3] This guide delves into the synergistic potential of **MI-503** when combined with other anti-cancer agents, presenting a valuable resource for designing future pre-clinical and clinical studies.

Quantitative Analysis of MI-503 Combinations

The following tables summarize the synergistic effects of **MI-503** in combination with various anti-cancer agents, as determined by the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Combination of **MI-503** with Sorafenib in Hepatocellular Carcinoma (HCC)

Cell Line	Drug Combination	IC50 (Single Agent)	IC50 (Combination)	Combination Index (CI)	Reference
HepG2	MI-503 + Sorafenib	MI-503: ~2.5 μ M; Sorafenib: ~5 μ M	Not explicitly stated	< 0.66 (Synergistic)	[3]
Huh7	MI-503 + Sorafenib	Not explicitly stated	Not explicitly stated	Synergistic	[3]

Table 2: Combination of **MI-503** with FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

Cell Line	Drug Combination	IC50 (Single Agent)	IC50 (Combination)	Combination Index (CI)	Reference
MOLM13 (MLL-AF9, FLT3-ITD)	MI-503 + Quizartinib	MI-503: ~0.2 μ M; Quizartinib: ~1 nM	Not explicitly stated	Highly Synergistic	[2]
MV4-11 (MLL-AF4, FLT3-ITD)	MI-503 + Quizartinib	MI-503: ~0.3 μ M; Quizartinib: ~0.5 nM	Not explicitly stated	Highly Synergistic	[2]
OCI-AML3 (NPM1c, FLT3-wt)	MI-503 + Gilteritinib	Not explicitly stated	Not explicitly stated	Synergistic	[4]

Table 3: Combination of **MI-503** with SD70 in MLL::AF9-driven Acute Myeloid Leukemia (AML)

Cell Line	Drug Combination	IC50 (Single Agent)	IC50 (Combination)	Combination Index (CI)	Reference
MOLM13	MI-503 + SD70	Not explicitly stated	Not explicitly stated	< 1.0 (Synergistic)	[1]
THP-1	MI-503 + SD70	Not explicitly stated	Not explicitly stated	< 1.0 (Synergistic)	[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Cell Viability and Combination Index (CI) Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and the synergistic, additive, or antagonistic effect of drug combinations.

Materials:

- Cancer cell lines (e.g., HepG2, MOLM13)
- Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **MI-503** and combination agents (e.g., Sorafenib, Quizartinib, SD70)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Drug Treatment:
 - Single Agent IC₅₀ Determination: Prepare serial dilutions of each drug (**MI-503** and the combination agent) in culture medium. Replace the medium in the wells with 100 μ L of the drug dilutions. Include a vehicle control (e.g., DMSO).
 - Combination Treatment: Prepare a fixed-ratio combination of **MI-503** and the other agent (e.g., based on the ratio of their individual IC₅₀ values). Perform serial dilutions of this combination and treat the cells as described above.
- Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
 - Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. This method analyzes dose-effect data for single and combined drug treatments to quantify the nature of the interaction.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of **MI-503** as a single agent and in combination with other anti-cancer drugs.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or nude mice)
- Cancer cell lines (e.g., MV4-11, HepG2)
- Matrigel (optional, for subcutaneous injection)
- **MI-503** and combination agent formulations for in vivo administration
- Calipers for tumor measurement

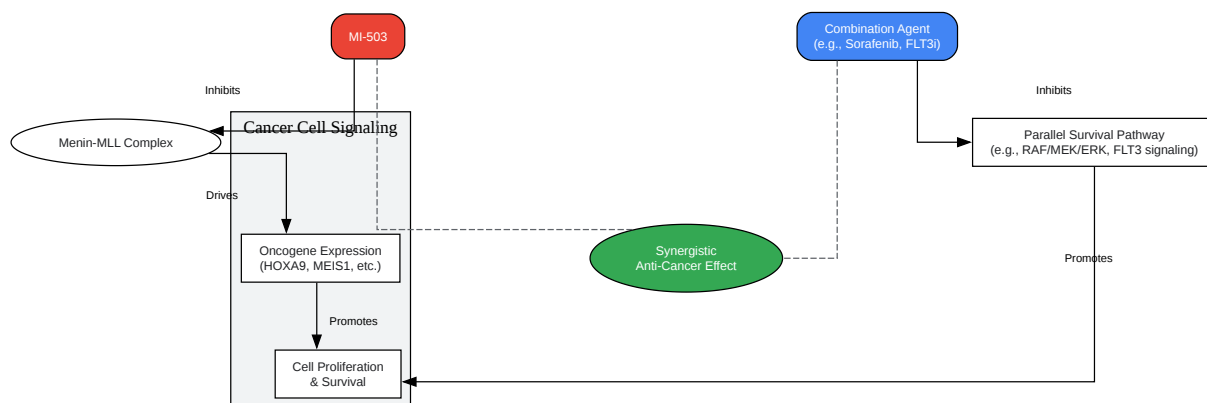
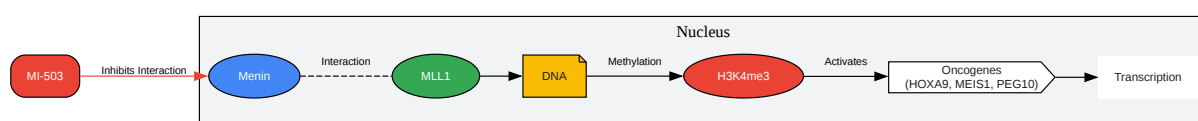
Procedure:

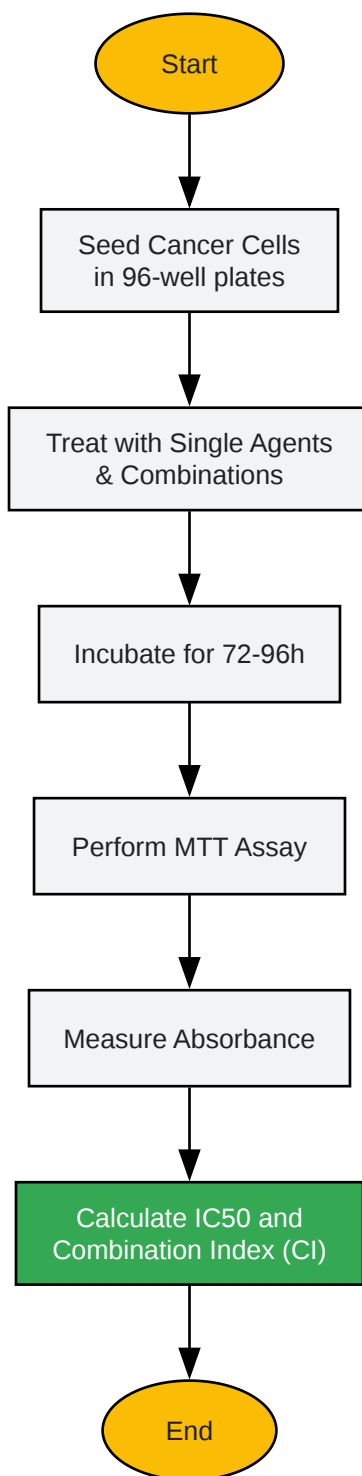
- Cell Implantation: Subcutaneously inject $5-10 \times 10^6$ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, **MI-503** alone, combination agent alone, **MI-503** + combination agent).
- Drug Administration: Administer the drugs according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

- **Data Analysis:** Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the combination analysis of **MI-503**.





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